molecular formula C26H27N7O B11196160 N-(4-phenoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-phenoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11196160
M. Wt: 453.5 g/mol
InChI Key: BENIVNISRJAMHO-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the triazine core: This can be achieved through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.

    Introduction of the phenoxyphenyl group: This step usually involves a nucleophilic aromatic substitution reaction where a phenoxy group is introduced to the triazine core.

    Attachment of the phenylpiperazine moiety: This is often done through a reductive amination reaction, where the piperazine ring is attached to the triazine core via a methylene bridge.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes or pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets within cells. This compound is known to:

    Bind to enzymes: Inhibit the activity of enzymes involved in critical cellular processes, such as DNA replication or protein synthesis.

    Modulate signaling pathways: Affect signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Induce cell cycle arrest: Lead to the arrest of the cell cycle at specific phases, thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine stands out due to its unique triazine core, which imparts distinct chemical and biological properties. This core structure allows for versatile modifications, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C26H27N7O

Molecular Weight

453.5 g/mol

IUPAC Name

2-N-(4-phenoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H27N7O/c27-25-29-24(19-32-15-17-33(18-16-32)21-7-3-1-4-8-21)30-26(31-25)28-20-11-13-23(14-12-20)34-22-9-5-2-6-10-22/h1-14H,15-19H2,(H3,27,28,29,30,31)

InChI Key

BENIVNISRJAMHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N)C5=CC=CC=C5

Origin of Product

United States

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